Cinnamyl cinnamate
Overview
Description
Cinnamyl cinnamate is a mixture of isomers with a linear formula of C6H5CH=CHCO2CH2CH=CHC6H5 . It has a molecular weight of 264.32 . It can be used as a flavoring agent and a fragrance ingredient .
Synthesis Analysis
Cinnamyl cinnamate can be extracted from storax . It can also be synthesized by the prolonged reaction of aluminum ethylate with cinnamic aldehyde in absolute ether . Another method involves the reaction of benzaldehydes with phosphorane, providing the (E,E)- cinnamyl cinnamates in high yields together with the (E,Z)- esters in low yields in the same reaction .
Molecular Structure Analysis
The molecular structure of Cinnamyl cinnamate is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C18H16O2/c19-18(14-13-17-10-5-2-6-11-17)20-15-7-12-16-8-3-1-4-9-16/h1-14H,15H2 .
Chemical Reactions Analysis
The aldehydes on reaction with phosphorane provide the (E,E)- cinnamyl cinnamates in high yields together with the (E,Z)- esters in low yields in the same reaction .
Physical And Chemical Properties Analysis
Cinnamyl cinnamate forms rectangular, prismic crystals . It is soluble in alcohol, ether, and benzene .
Scientific Research Applications
Anti-Cancer Properties
- A study by Reddy et al. (2015) demonstrated the potential of cinnamic acid derivatives as anti-cancer agents. Novel cinnamyl sulfonamide hydroxamate derivatives were synthesized and evaluated for their cytotoxicity against human cancer cell lines, showing potent anti-cancer activity.
Antimicrobial and Antifungal Effects
- Research by Lotti et al. (2012) identified (E,Z)-cinnamyl cinnamate in Honduran propolis. This compound, along with others, showed inhibitory effects on Saccharomyces cerevisiae multidrug resistance protein, indicating potential antimicrobial properties.
Flavor and Fragrance Industry
- Eilerman (2000) discussed the use of cinnamic derivatives like cinnamyl cinnamate in the flavor and fragrance industry. These compounds are widely used in food, pharmaceuticals, and cosmetics for their aromatic properties.
Biotechnological Production
- Johannsen et al. (2020) described a pilot-scale operation for the synthesis of cinnamyl cinnamate from cinnamyl aldehyde using a multi-enzymatic cascade reaction. This highlights the potential for sustainable industrial production of cinnamyl cinnamate.
Pharmacology and Toxicology
- De et al. (2011) reviewed the synthesis and biological evaluation of various cinnamoyl derivatives, including cinnamyl cinnamate, in anticancer research. This review underscores the significance of cinnamic acid derivatives in medicinal research.
Safety And Hazards
When handling Cinnamyl cinnamate, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
Cinnamyl cinnamate is one of the most important constituents of storax and is also found in white Peru and Honduras balsams . It has been isolated from the essential oil of the berries of Lavungo scandens, which is said to be of high medicinal value especially in curing baldness . It is used in industry for the manufacturing of soaps, detergents, lotions, and perfumes . It has also been used as intermediates for the synthesis of lignans .
properties
IUPAC Name |
[(E)-3-phenylprop-2-enyl] (E)-3-phenylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O2/c19-18(14-13-17-10-5-2-6-11-17)20-15-7-12-16-8-3-1-4-9-16/h1-14H,15H2/b12-7+,14-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBWNECTZUOWID-MZXMXVKLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC(=O)C=CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC(=O)/C=C/C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White or colourless crystals, mild, balsamic, floral odour | |
Record name | Cinnamyl cinnamate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/698/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in oils, moderately soluble (in ethanol) | |
Record name | Cinnamyl cinnamate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/698/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
n/a | |
Record name | Cinnamyl cinnamate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/698/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Cinnamyl cinnamate | |
CAS RN |
122-69-0, 40918-97-6 | |
Record name | Cinnamyl cinnamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinnamyl cinnamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040918976 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 3-phenyl-, 3-phenyl-2-propen-1-yl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cinnamyl cinnamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.152 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CINNAMYL CINNAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1438569N2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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